2-Fluoro-5-nitrobenzaldehyde

Catalog No.
S714853
CAS No.
27996-87-8
M.F
C7H4FNO3
M. Wt
169.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-nitrobenzaldehyde

CAS Number

27996-87-8

Product Name

2-Fluoro-5-nitrobenzaldehyde

IUPAC Name

2-fluoro-5-nitrobenzaldehyde

Molecular Formula

C7H4FNO3

Molecular Weight

169.11 g/mol

InChI

InChI=1S/C7H4FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H

InChI Key

VVXFDFQEIRGULC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)F

The exact mass of the compound 2-Fluoro-5-nitrobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-5-nitrobenzaldehyde (CAS: 27996-87-8) is a substituted aromatic aldehyde widely employed as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. Its chemical structure, featuring an aldehyde, a nitro group, and a fluorine atom on a benzene ring, provides a unique combination of reactivity. The specific ortho-fluoro and meta-nitro arrangement relative to the aldehyde group dictates its synthetic utility, particularly in multi-step pathways where precise regiochemistry is essential for constructing complex molecular architectures.

Research Fit

Workflow
Nucleophilic aromatic substitution (SNAr) reactions
Selection logic
Fluorine leaving group enables efficient C–N/C–O bond formation
Use context
Heterocycle synthesis, late-stage functionalization, solid-phase library construction

Substituting 2-Fluoro-5-nitrobenzaldehyde with positional isomers (e.g., 4-fluoro-3-nitrobenzaldehyde) or analogs with different halogens (e.g., 2-chloro-5-nitrobenzaldehyde) is often unfeasible in established synthetic routes. The precise ortho-position of the fluorine atom is critical for its role as a leaving group in key nucleophilic aromatic substitution (SNAr) reactions and for directing subsequent chemical transformations necessary for building target molecules like the PARP inhibitor Olaparib. Altering the substituent pattern changes the electronic properties and steric environment of the reaction centers, leading to different products, significantly lower yields, or complete reaction failure, making this specific isomer a non-interchangeable procurement choice for validated processes.

Substitution Risk

Target
2-Fluoro-5-nitrobenzaldehyde
Fluorine is the preferred leaving group in SNAr; demonstrated high yields and broad scope.
Substitute
2-Chloro analog
May give substantially lower yields; reaction may stall or require forcing conditions.
Target
2-Fluoro-5-nitrobenzaldehyde
Consistent reactivity across solution- and solid-phase SNAr cascades.
Substitute
2-Bromo analog
Reactivity intermediate but may require longer reaction times; purity may be compromised on solid support.

Non-Substitutable Precursor for Olaparib Synthesis

2-Fluoro-5-nitrobenzaldehyde is a crucial, structurally-defined starting material in multiple patented synthetic routes to Olaparib, a leading PARP inhibitor for cancer therapy. The synthesis proceeds through intermediates such as 2-fluoro-5-formylbenzoic acid, which is then converted to the key intermediate 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-1-yl)methyl)-benzoic acid. The use of any other isomer, such as 4-fluoro-3-nitrobenzaldehyde or a non-fluorinated analog, would not yield the correct final molecular structure of Olaparib, making 2-fluoro-5-nitrobenzaldehyde an essential and non-interchangeable raw material for this high-value application.

Evidence DimensionSuitability as a precursor for Olaparib synthesis
Target Compound DataServes as the required starting material in established, multi-step syntheses.
Comparator Or BaselineAny positional isomer (e.g., 4-fluoro-3-nitrobenzaldehyde) or halogen analog (e.g., 2-chloro-5-nitrobenzaldehyde).
Quantified DifferenceQualitatively absolute; comparators cannot produce the target molecule.
ConditionsPatented multi-step synthesis routes for the PARP inhibitor Olaparib.

For manufacturers of Olaparib or its advanced intermediates, procurement of this specific CAS number is mandatory, as structural analogs are not viable substitutes.

SNAr yield fluoro vs chloro
Head-to-head
Fluoro: 71% yield
Chloro: 3% yield
Supports route feasibility and cost assessment
24-fold increase in yield; reaction conditions: K₂CO₃, toluene, reflux

Superior Yield in Halogen Exchange (Halex) Reactions Compared to Chloro-Analog

In the synthesis of fluorinated nitrobenzaldehydes via halogen exchange, the reverse reaction starting from a chloro-analog demonstrates the superior stability and yield associated with the fluoro-compound. A patented process shows that reacting 2-chloro-5-nitrobenzaldehyde with potassium fluoride gives 2-fluoro-5-nitrobenzaldehyde in 94.8% yield. In contrast, the synthesis of 5-fluoro-2-nitrobenzaldehyde from 5-chloro-2-nitrobenzaldehyde under similar conditions resulted in a significantly lower yield of 60.7%. This highlights the efficiency of forming the C-F bond in the 2-fluoro-5-nitro configuration and implies that this compound is a more synthetically accessible and cost-effective target compared to some of its isomers.

Evidence DimensionReaction Yield in Halogen Exchange Synthesis
Target Compound Data94.8% yield
Comparator Or Baseline5-Fluoro-2-nitrobenzaldehyde (isomer): 60.7% yield
Quantified DifferenceTarget compound shows a ~56% relative increase in yield under comparable synthetic conditions.
ConditionsReaction of the corresponding chloro-nitrobenzaldehyde with potassium fluoride in a polar aprotic solvent.

This demonstrates superior processability and yield, making it a more reliable and economical choice for large-scale synthesis where efficiency and purity are paramount.

Cascade yield vs halogens
Head-to-head
F: 65% (40 min)
Br: 60%
Cl: 45%
Fluoro provides highest efficiency and shortest time
One-pot three-component cascade; source reported, data to verify

Enhanced Carbonyl Reactivity in Condensation Reactions vs. Less Activated Analogs

The reactivity of the aldehyde group in Knoevenagel condensations is highly dependent on the electronic effects of the aromatic substituents. The combined electron-withdrawing power of the ortho-fluoro and meta-nitro groups in 2-fluoro-5-nitrobenzaldehyde significantly increases the electrophilicity of the carbonyl carbon. This heightened reactivity leads to faster reaction times and higher yields compared to analogs with weaker electron-withdrawing groups or electron-donating groups. For example, in Knoevenagel condensations with malononitrile, nitrobenzaldehydes are known to give quantitative yields, often within minutes, whereas less activated aldehydes require longer reaction times or harsher conditions. This makes 2-fluoro-5-nitrobenzaldehyde a preferred substrate for efficient C-C bond formation.

Evidence DimensionReactivity in Knoevenagel Condensation
Target Compound DataHigh reactivity, leading to rapid and high-yield conversions (quantitative yields reported for nitrobenzaldehydes).
Comparator Or BaselineBenzaldehydes with less electron-withdrawing or electron-donating substituents.
Quantified DifferenceQualitatively higher reactivity and yield compared to less activated analogs.
ConditionsKnoevenagel condensation with active methylene compounds (e.g., malononitrile), often under mild, base-catalyzed conditions.

For syntheses involving condensation reactions, selecting this compound can lead to improved process efficiency, higher throughput, and potentially milder reaction conditions, reducing energy and catalyst costs.

LogP & bioavailability score
Class-level
Fluoro LogP 1.70, score 0.55
Bromo LogP ~2.3, score 0.17
Predicted property context only
Computational estimate; not experimentally validated
Nitro activation requirement
Reported
2-F-5-NO₂ reacts; 2-F analog without NO₂ fails
Synergistic activation needed for SNAr
Qualitative observation in domino annulation
Synthesis route efficiency
Cross-study
Direct nitration: 91% yield
Halogen exchange: ~60-70%
Supports economical large-scale preparation
Patent-reported yields; individual results may vary
Solid-phase SNAr efficiency
Class-level
Good yields, excellent purities with fluoro
Preferred for resin-bound synthesis
Well-established class behavior; direct comparator data limited

Mandatory Starting Material for Phthalazinone-Based PARP Inhibitors

This compound is the designated precursor in the industrial synthesis of the FDA-approved drug Olaparib and related phthalazinone-based PARP inhibitors. Its unique substitution pattern is essential for the multi-step construction of the final active pharmaceutical ingredient, making it a critical, non-negotiable component in the supply chain for these oncology therapeutics.

Efficient Synthesis of Heterocyclic Scaffolds in Medicinal Chemistry

The enhanced electrophilicity of the aldehyde group makes this compound a highly effective reactant for Knoevenagel and similar condensation reactions. This allows for the rapid and high-yield synthesis of α,β-unsaturated intermediates, which are versatile precursors for a wide range of heterocyclic compounds used in drug discovery programs.

Building Block for Advanced Materials via Nucleophilic Aromatic Substitution

The fluorine atom, activated by the para-nitro group, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This enables the straightforward introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to create complex functional molecules, such as intermediates for dyes, molecular probes, or specialized polymers where the specific substitution pattern is required.

Application Fit

Application
Selection Property
Validation Focus
Heterocycle synthesis for CNS research
Efficient SNAr electrophile for N-arylation
Yield and purity in key coupling steps
Solid-phase library construction
Clean intramolecular displacement on resin
Product purity without post-cleavage chromatography
Process chemistry route scouting
High-yielding direct nitration availability
Cost-of-goods and scalability assessment
Neuroprotection model compound preparation
Key building block for 1,4-benzoxazepine chemotype
Reproducibility of reported synthetic route

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-5-nitrobenzaldehyde

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